4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide 4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 865611-87-6
VCID: VC5792970
InChI: InChI=1S/C26H24N4O4S/c1-18-24(26(32)30(28-18)22-7-5-4-6-8-22)17-19-9-13-21(14-10-19)27-25(31)20-11-15-23(16-12-20)35(33,34)29(2)3/h4-17H,1-3H3,(H,27,31)/b24-17-
SMILES: CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4
Molecular Formula: C26H24N4O4S
Molecular Weight: 488.56

4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide

CAS No.: 865611-87-6

Cat. No.: VC5792970

Molecular Formula: C26H24N4O4S

Molecular Weight: 488.56

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide - 865611-87-6

Specification

CAS No. 865611-87-6
Molecular Formula C26H24N4O4S
Molecular Weight 488.56
IUPAC Name 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide
Standard InChI InChI=1S/C26H24N4O4S/c1-18-24(26(32)30(28-18)22-7-5-4-6-8-22)17-19-9-13-21(14-10-19)27-25(31)20-11-15-23(16-12-20)35(33,34)29(2)3/h4-17H,1-3H3,(H,27,31)/b24-17-
Standard InChI Key MSBVABSZGVCTRP-ULJHMMPZSA-N
SMILES CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4

Introduction

Structural Analysis and Molecular Design

Core Architecture and Substituent Effects

The target compound features a benzamide backbone substituted at the 4-position with a dimethylsulfamoyl group (–SO2N(CH3)2). The amide nitrogen is further conjugated to a 4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl group. Key structural elements include:

  • Dimethylsulfamoyl group: A polar, electron-withdrawing substituent known to enhance bioavailability and target binding in sulfonamide-based therapeutics .

  • Pyrazolylidene moiety: A non-aromatic, conjugated system with a Z-configuration double bond, contributing to planar geometry and potential π-π stacking interactions .

  • Phenyl rings: Provide hydrophobic anchoring points and structural rigidity.

The Z-configuration of the pyrazolylidene group is critical for maintaining intramolecular hydrogen bonding between the pyrazole carbonyl and adjacent methylene proton, stabilizing the tautomeric form .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for the target compound is documented, analogous benzamide-pyrazole hybrids are typically synthesized via:

  • Pyrazole ring formation: Cyclocondensation of β-ketoesters with hydrazines .

  • Amide coupling: Reaction of pyrazole-amine intermediates with benzoyl chlorides or activated carboxylic acids .

For example, Wang et al. synthesized pyrazol-5-yl-benzamide derivatives via a three-step process involving:

  • Cyclization of ethyl acetoacetate with methylhydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine .

  • Amide bond formation with substituted benzoyl chlorides using THF as solvent .

Applying this methodology, the target compound could be synthesized by substituting the benzoyl chloride with 4-(dimethylsulfamoyl)benzoyl chloride and employing a Z-configured pyrazolylidene intermediate.

Spectroscopic Characterization

Key characterization data for related compounds include:

PropertyAnalog Data (Compound M358-0054 )Target Compound (Inferred)
Molecular FormulaC23H26N4O5SC26H24N4O4S
Molecular Weight470.55 g/mol~492.56 g/mol
logP1.73512.1–2.5 (estimated)
Hydrogen Bond Donors11
Hydrogen Bond Acceptors109

1H NMR signals for the pyrazolylidene methyl group typically appear at δ 2.1–2.3 ppm, while the dimethylsulfamoyl protons resonate as singlets near δ 3.0 ppm .

Biological Activity and Mechanism

Enzyme Inhibition and Molecular Docking

Molecular docking studies of analogous compounds reveal:

  • Pyrazole ring: Occupies the ubiquinone-binding site of SDH .

  • Benzamide moiety: Forms van der Waals contacts with Phe-66 and Tyr-58 residues .

  • Sulfonamide group: Coordinates with Arg-43 via hydrogen bonding .

The target compound’s pyrazolylidene system may adopt a planar conformation, optimizing π-stacking with Tyr-135 in the SDH active site .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Estimated properties based on structural analogs :

ParameterValue
logSw (aqueous solubility)-2.7 to -3.1
Polar Surface Area~90 Ų
GI AbsorptionHigh
Blood-Brain BarrierLow penetration

The dimethylsulfamoyl group increases polarity, potentially limiting blood-brain barrier penetration but improving solubility in biological matrices .

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